molecular formula C16H21N9 B15121422 N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B15121422
M. Wt: 339.40 g/mol
InChI Key: XBGBIDNMRRMKTL-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolopyrimidine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, compounds with a triazolopyrimidine core have been studied for their potential as inhibitors of various enzymes and receptors, including JAK1, JAK2, and RORγt . These compounds also exhibit activities against cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Additionally, they have applications in material sciences, where they are used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to a modulation of cellular signaling pathways. For example, it may act as an inverse agonist of RORγt, thereby affecting the expression of genes involved in immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds that contain a triazolopyrimidine core. Some of these similar compounds include:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N-ethyl-4-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H21N9/c1-3-17-15-18-5-4-13(22-15)23-6-8-24(9-7-23)14-10-12(2)21-16-19-11-20-25(14)16/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,22)

InChI Key

XBGBIDNMRRMKTL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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